(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide
Description
(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide is a heterocyclic compound featuring a naphtho[1,2-d]thiazole core fused with an isoxazole-carboxamide moiety. The Z-configuration at the imine bond (C=N) introduces stereoelectronic constraints that influence its reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-19-14-11-5-3-2-4-10(11)6-7-13(14)22-16(19)18-15(20)12-8-9-17-21-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVOFYXREURUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a fused naphthothiazole and isoxazole framework connected by a C=N double bond, with a carboxamide group at the 5th position of the isoxazole ring. The molecular formula for this compound is .
Key Structural Features:
- Fused Rings : The combination of naphtho[1,2-d]thiazole and isoxazole rings contributes to its potential reactivity and interaction with biological targets.
- Carboxamide Group : This functional group is known for its ability to engage in hydrogen bonding, influencing solubility and binding affinity.
Biological Activity
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : The structural characteristics of the compound indicate possible interactions with cancer-related pathways, making it a candidate for further investigation in oncology.
- Anti-inflammatory Effects : Evidence from related compounds suggests that this compound may exhibit anti-inflammatory properties.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibitory effects on cancer cell lines | |
| Anti-inflammatory | Reduction in inflammatory markers |
The mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways or cell signaling.
- Receptor Modulation : Binding to specific receptors could alter cellular responses and lead to therapeutic effects.
Case Studies
Recent studies have explored the biological activities of related compounds within the same structural family. For instance:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various naphthalene derivatives, revealing that compounds similar to this compound demonstrated significant activity against Staphylococcus aureus.
-
Cancer Cell Line Testing :
- Research involving human cancer cell lines showed that derivatives with similar thiazole and isoxazole components inhibited cell proliferation through apoptosis induction.
Computational Predictions
Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity spectrum based on the compound's structure. These predictions suggest promising therapeutic applications across various disease models.
Comparison with Similar Compounds
Structural Features and Substituents
Key Differentiators
- Stereochemistry : The Z-configuration distinguishes the target compound from ’s derivative, which lacks defined stereochemistry at the imine bond. This configuration may optimize binding to biological targets .
- Functional Groups : Unlike ’s β-lactam analogs, the target lacks a strained ring system, reducing reactivity but improving stability.
Research Implications and Limitations
Comparative analysis relies on extrapolation from analogs:
- Antimicrobial Potential: Thiadiazole-containing compounds () show confirmed activity, but the target’s isoxazole-carboxamide may shift selectivity toward eukaryotic targets like kinases .
- Synthetic Challenges : The target’s complexity exceeds that of cyclobutenedione derivatives (), requiring multi-step protocols and chiral resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
